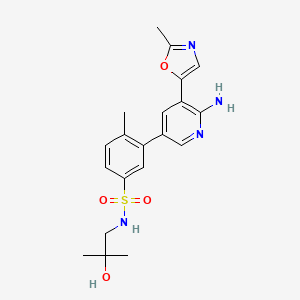![molecular formula C12H11Cl3N2 B12417137 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of 1-(Trichloromethyl)-1,2,3,4-tetrahydro-β-carboline, also known as TaClo. This compound is a neurotoxin that has been studied for its potential role in neurodegenerative diseases such as Parkinson’s disease. The deuterated version is often used in research to study metabolic pathways and mechanisms of action due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 typically involves the condensation of tryptamine with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the tetrahydro-β-carboline structure. The deuterated version is synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires specialized equipment and handling to prevent contamination and ensure the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various quinoline and dihydro derivatives, which are of interest for their potential biological activities .
Aplicaciones Científicas De Investigación
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its neurotoxic effects and potential role in neurodegenerative diseases.
Medicine: Studied for its potential therapeutic applications and as a tool to understand disease mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 involves its interaction with mitochondrial complex I, leading to the inhibition of mitochondrial respiration. This results in increased production of reactive oxygen species (ROS) and subsequent oxidative stress, which can cause neuronal cell death. The compound also affects the phosphorylation of 5’-adenosine monophosphate-activated protein kinase (AMPK) and induces autophagy, contributing to its neurotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin that also inhibits mitochondrial complex I and is used to model Parkinson’s disease in animals.
1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo): The non-deuterated version of the compound, which has similar neurotoxic properties.
Uniqueness
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms act as tracers, making it easier to track the compound’s metabolic fate and understand its biochemical interactions .
Propiedades
Fórmula molecular |
C12H11Cl3N2 |
|---|---|
Peso molecular |
293.6 g/mol |
Nombre IUPAC |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
Clave InChI |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C1(C2=C(C(NC1([2H])[2H])C(Cl)(Cl)Cl)NC3=CC=CC=C32)[2H] |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



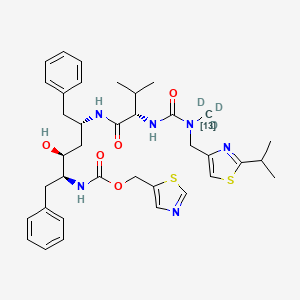
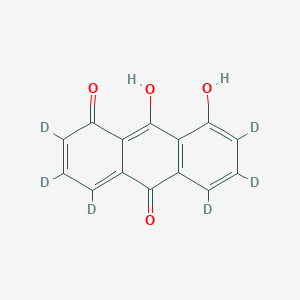
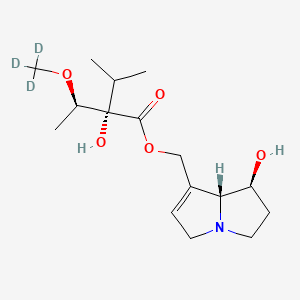
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
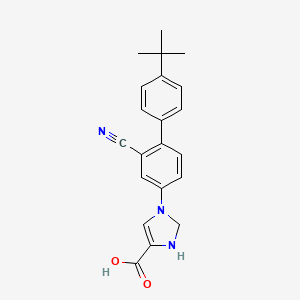
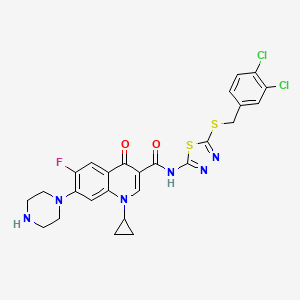
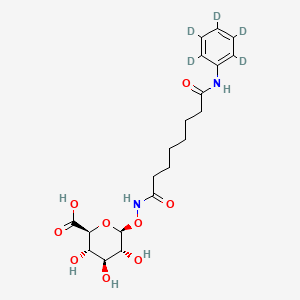
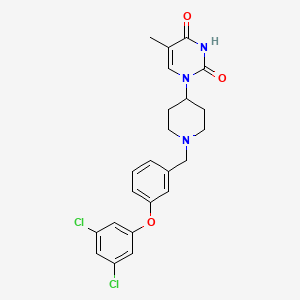
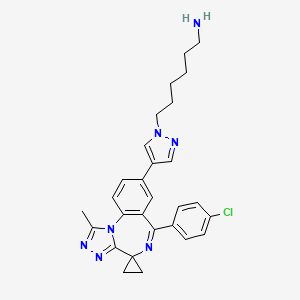
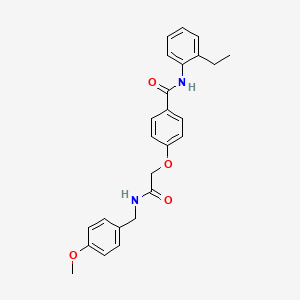
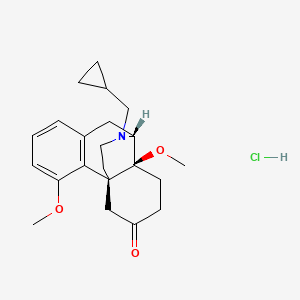
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
